Benzylsulfamide

概要

説明

準備方法

化学反応の分析

Hydrogenolysis of the N-Benzyl Group

The N-benzyl group in benzylsulfamide can be selectively removed via hydrogenolysis under specific activation conditions. Key findings include:

Activation Requirement :

-

Unmodified N-benzyl sulfonamides (e.g., this compound) resist hydrogenolysis under standard conditions (atmospheric H₂, Pearlman’s catalyst) .

-

Safety-catch activation : Acylation of the sulfonamide nitrogen with a tert-butoxycarbonyl (Boc) group enables efficient hydrogenolysis. This method achieves 83% yield in deprotection .

| Condition | Catalyst | Yield | Activation |

|---|---|---|---|

| Atmospheric H₂, 25°C | Pd(OH)₂/C (Pearlman’s) | <5% | None |

| Atmospheric H₂, 25°C | Pd(OH)₂/C | 83% | Boc acylation |

Mechanism :

-

Acylation : Boc groups are introduced to the sulfonamide nitrogen, increasing lability of the N-benzyl bond.

-

Hydrogenolysis : Palladium-catalyzed cleavage releases benzyl groups as toluene.

-

Deprotection : Acidic removal of the Boc group regenerates the free sulfonamide .

Limitations :

-

Benzyloxycarbonyl (Cbz) groups are unsuitable for activation, as they undergo preferential hydrogenolysis .

-

β-Hydroxy substituents on adjacent carbons enhance reactivity but are absent in this compound .

Electrophilic Aromatic Substitution (EAS)

The benzene rings in this compound may undergo EAS, though direct experimental data is limited. Predictions based on substituent effects include:

Directing Effects :

-

Sulfonamide group (-SO₂NH₂) : Strong electron-withdrawing meta-director.

-

Benzylamino group (-NHCH₂C₆H₅) : Electron-donating (via resonance) but sterically hindered, likely directing ortho/para .

Potential Reactions :

-

Nitration : Likely occurs at the meta position relative to the sulfonamide group.

-

Halogenation : Predicted to favor meta positions, though steric effects from the benzyl group may limit reactivity .

Sulfonamide Reactivity

-

Hydrolysis : Under strongly acidic or basic conditions, sulfonamides may hydrolyze to sulfonic acids, though this is not explicitly documented for this compound .

-

Alkylation/Acylation : The sulfonamide nitrogen can undergo alkylation or acylation (e.g., Boc protection), altering reactivity for downstream reactions .

Benzylamino Group Reactions

-

Oxidation : The benzylamine moiety may oxidize to form N-oxide derivatives, though specific studies are lacking.

-

Quaternization : Reaction with alkyl halides could yield quaternary ammonium salts, potentially modifying solubility .

Stability and Compatibility

-

Thermal Stability : No decomposition data is available, but aromatic sulfonamides generally exhibit high thermal stability.

-

pH Sensitivity : Stable under physiological pH, but may degrade under extreme acidic/basic conditions .

Key Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 104-22-3 | |

| Molecular Weight | 262.33 g/mol | |

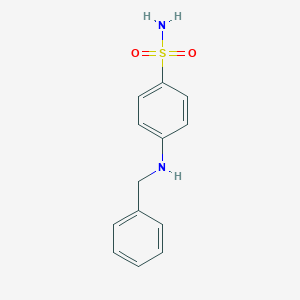

| IUPAC Name | 4-(benzylamino)benzenesulfonamide | |

| SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N |

科学的研究の応用

作用機序

ベンジルスルファミドは、CA II、CA I、CA VII、CA XIV、およびCA XIIを含む炭酸脱水酵素を主な標的としています. これらの酵素は、二酸化炭素を重炭酸塩とプロトンに急速に変換する反応を触媒し、これは細胞内のpHバランスを維持するために不可欠です。 ベンジルスルファミドはこれらの酵素を阻害することで、細胞プロセスを阻害し、がんなどの疾患に対する治療薬となる可能性があります .

6. 類似の化合物との比較

ベンジルスルファミドは、その特定の構造と生物活性によって、スルファミドの中でユニークな存在です。 似たような化合物には、次のものがあります。

スルファニルアミド: 抗菌作用を持つ別のスルファミド.

N-(ベンジル)-N’-tert-ブトキシカルボニルスルファミド: ベンジルスルファミドの合成における前駆体.

ドーパミンスルファミド類似体: 炭酸脱水酵素阻害作用について研究されています.

類似化合物との比較

Benzylsulfamide is unique among sulfonamides due to its specific structure and biological activity. Similar compounds include:

Sulfanilamide: Another sulfonamide with antibacterial properties.

N-(benzyl)-N’-tert-butoxycarbonyl sulfamide: A precursor in the synthesis of this compound.

Dopamine sulfamide analogues: Studied for their carbonic anhydrase inhibitory properties.

生物活性

Benzylsulfamide, a member of the sulfonamide family, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of this compound

This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to exhibit antibacterial, anti-inflammatory, and potential anticancer activities. Understanding its biological activity is crucial for developing effective therapeutic agents.

- Antibacterial Activity : this compound and its derivatives have been shown to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacterial proliferation. This mechanism is similar to that of traditional sulfonamides, which competitively inhibit the enzyme dihydropteroate synthase.

- Calcium Channel Modulation : Recent studies indicate that certain sulfonamides, including this compound derivatives, may act as calcium channel blockers. This action can lead to vasodilation and reduced blood pressure, making them potential candidates for cardiovascular therapies .

- Behavioral Effects : In experimental models, this compound has been observed to modulate behavioral responses related to nicotine addiction. For instance, it was found to antagonize nicotine-induced behavioral sensitization in mice, suggesting a neuroprotective role .

1. Cardiovascular Effects

A study evaluated the effects of this compound on perfusion pressure using isolated rat heart models. The results demonstrated that certain derivatives significantly reduced perfusion pressure over time compared to controls (Table 1).

| Compound | Dose (nM) | Perfusion Pressure Change |

|---|---|---|

| Control | - | Baseline |

| This compound | 0.001 | Decreased |

| 4-(2-Aminoethyl)benzene-sulfonamide | 0.001 | Most significant decrease |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Moderate decrease |

The findings suggest that this compound derivatives could influence cardiovascular function by interacting with calcium channels .

2. Anticancer Potential

This compound analogues have shown promise in inhibiting caspase-3 and -7, which are crucial in the apoptotic pathway of cancer cells. A study highlighted that these compounds exhibited high selectivity against other caspases, indicating their potential as anticancer agents .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated enhanced activity when coordinated with metal ions like Ru(III), suggesting a synergistic effect that could improve therapeutic outcomes against resistant strains (Table 2).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) with Sulfonamide (μg/mL) | MIC with Ru(III) Complex (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 33 |

| Escherichia coli | 100 | 70 |

This enhancement in activity underscores the importance of structural modifications and metal coordination in improving the effectiveness of sulfonamides .

特性

IUPAC Name |

4-(benzylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIBJQGJVDHCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870445 | |

| Record name | 4-(Benzylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-22-3 | |

| Record name | 4-[(Phenylmethyl)amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylsulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9WDT80FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。